Tetrahydro-6-phenyl-2H-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine, tetrahydro-6-phenyl- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-6-phenyl- can be achieved through several methods. One common approach involves the reaction of corresponding amides with iron bromide . Another method includes the use of Diels-Alder chemistry, starting with nitroso compounds and conjugated dienes . These reactions typically require specific catalysts and controlled conditions to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of 2H-1,3-Oxazine, tetrahydro-6-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which provide reactive sites for different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1,3-Oxazine, tetrahydro-6-phenyl- include nitroso compounds, conjugated dienes, and various catalysts such as chiral phosphoric acids and copper complexes . Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 2H-1,3-Oxazine, tetrahydro-6-phenyl- include various substituted oxazines and related heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2H-1,3-Oxazine, tetrahydro-6-phenyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, this compound is used in the development of advanced materials and polymers in the industrial sector .
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-phenyl- involves its interaction with specific molecular targets and pathways. The presence of the oxygen and nitrogen atoms in the ring allows it to form stable complexes with various biological molecules, influencing their activity and function . This compound can also undergo redox reactions, which play a crucial role in its biological activity .
Comparison with Similar Compounds
2H-1,3-Oxazine, tetrahydro-6-phenyl- can be compared with other similar compounds such as tetrahydro-2-methyl-6-phenyl-2H-1,2-oxazine and tetrahydro-4,4,6-trimethyl-2-phenyl-2H-1,3-oxazine . These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of the oxygen and nitrogen atoms in 2H-1,3-Oxazine, tetrahydro-6-phenyl- makes it particularly versatile and valuable in various fields .
Properties
CAS No. |
19798-93-7 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10-11H,6-8H2 |
InChI Key |
NXRSRCLQERAMPF-UHFFFAOYSA-N |
SMILES |
C1CNCOC1C2=CC=CC=C2 |
Canonical SMILES |
C1CNCOC1C2=CC=CC=C2 |
19798-93-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.